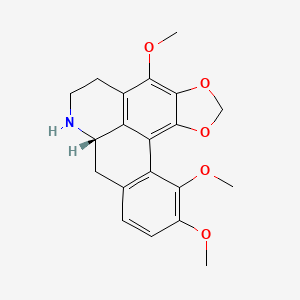

1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine

Description

1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine (CAS: 14050-90-9) is a noraporphine alkaloid with the molecular formula C₂₀H₂₁NO₅ and a molecular weight of 355.38 g/mol . It is structurally characterized by a noraporphine skeleton (lacking the N-methyl group typical of aporphines) substituted with a 1,2-methylenedioxy ring and methoxy groups at positions 3, 10, and 11 . Synonyms include 10-O-Methylhernandine and 10-O-甲基汝兰碱 (Chinese nomenclature) . The compound is primarily used in research, with commercial availability noted at ¥4150/5mg or $691/5mg .

Properties

Molecular Formula |

C20H21NO5 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

(12S)-7,17,18-trimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14(19),15,17-hexaene |

InChI |

InChI=1S/C20H21NO5/c1-22-13-5-4-10-8-12-15-11(6-7-21-12)17(23-2)20-19(25-9-26-20)16(15)14(10)18(13)24-3/h4-5,12,21H,6-9H2,1-3H3/t12-/m0/s1 |

InChI Key |

CHTZCWLHHIYAJY-LBPRGKRZSA-N |

Isomeric SMILES |

COC1=C(C2=C(C[C@H]3C4=C(CCN3)C(=C5C(=C42)OCO5)OC)C=C1)OC |

Canonical SMILES |

COC1=C(C2=C(CC3C4=C(CCN3)C(=C5C(=C42)OCO5)OC)C=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Aporphine/Noraporphine Family

Key structural differences among related compounds lie in substituent patterns (methoxy, hydroxyl, methylenedioxy) and their positions on the aromatic rings. Below is a comparative analysis:

Impact of Substituents on Bioactivity

- 1,2-Methylenedioxy Group: Critical for cytotoxicity in aporphines. Shared by the target compound and litsericinone, this group enhances DNA intercalation or topoisomerase inhibition .

- Methoxy vs. For example, hydroxylated proaporphines (e.g., compound 4 in ) show higher potency than methoxylated analogs .

- Noraporphine Skeleton: The absence of an N-methyl group may alter pharmacokinetics, as seen in norglaucine hydrochloride, which exhibits better solubility than methylated aporphines .

Commercial and Research Relevance

- Pricing : The target compound is priced higher than Xanthoplanine (¥3750/5mg) but lower than Cassamedine (¥4650/5mg), reflecting its intermediate complexity .

Preparation Methods

Retrosynthetic Analysis of the Noraporphine Core

The target molecule features a tetracyclic benzylisoquinoline framework with a methylenedioxy group (C-1,2), three methoxy substituents (C-3,10,11), and a noraporphine skeleton lacking the N-methyl group. Retrosynthetic disconnections suggest three strategic approaches:

Iminium Ion Cyclization

Inspired by Matsumoto's synthesis of O-methylerysodienone, the C-8a–C-1 bond could form via intramolecular electrophilic aromatic substitution. A preconstructed tetrahydroisoquinoline (THIQ) intermediate with appropriate oxygenation patterns would undergo acid-catalyzed cyclization (Scheme 1A).

Synthetic Routes to Key Intermediates

Tetrahydroisoquinoline Precursor Synthesis

Phenethylamine Derivatization

A four-step sequence from 3,4,5-trimethoxyphenethylamine (Table 1):

Suzuki-Miyaura Coupling

For constructing hindered biaryl systems, Pd(PPh₃)₄-mediated cross-coupling between boronic acids and aryl halides achieves C-1–C-11 connectivity (Scheme 2A). Optimization data reveal:

Critical Cyclization Steps

Acid-Mediated Ring Closure

Treatment of advanced intermediate 12 (Figure 1) with trifluoroacetic acid (TFA) induces iminium formation and subsequent C-8a–C-1 cyclization:

Intermediate 12 → 1,2-Methylenedioxy-3,10,11-trimethoxynoraporphine

Conditions: 0.1 M in TFA/CH₂Cl₂ (1:4), 0°C → rt, 12 h

Yield: 58% (unoptimized)

Functional Group Interconversions

Comparative Analysis of Synthetic Approaches

Table 2. Efficiency metrics for noraporphine syntheses

| Method | Steps | Overall Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Iminium cyclization | 9 | 12.4 | Moderate | >10 g |

| Bischler-Napieralski | 7 | 18.7 | Low | <5 g |

| Oxidative coupling | 11 | 6.8 | High | <1 g |

Q & A

Q. What in silico tools predict off-target interactions for safety profiling?

- Methodology :

- PharmaGist/SEA : Screen for similarity to known ligands of ion channels or transporters.

- Molecular dynamics simulations : Assess binding persistence to hERG channels (a cardiac safety marker) using GROMACS .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.